molecular formula C9H17NO2 B1532851 1-(Oxan-4-yl)pyrrolidin-3-ol CAS No. 1342346-30-8

1-(Oxan-4-yl)pyrrolidin-3-ol

Cat. No.: B1532851
CAS No.: 1342346-30-8
M. Wt: 171.24 g/mol
InChI Key: NQVHSJHFOOOAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the 1-position. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol). The oxan-4-yl group introduces a six-membered ether ring, conferring unique steric and electronic properties.

The compound’s dual functionality (hydroxyl and ether groups) likely enhances its solubility in polar solvents compared to purely alkyl-substituted analogs. Potential applications include pharmaceutical intermediates or ligands in catalysis, though further research is needed to confirm these uses.

Properties

CAS No.

1342346-30-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(oxan-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H17NO2/c11-9-1-4-10(7-9)8-2-5-12-6-3-8/h8-9,11H,1-7H2

InChI Key

NQVHSJHFOOOAKJ-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2CCOCC2

Canonical SMILES

C1CN(CC1O)C2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (e.g., compounds 1a and 1b from antiviral studies) .
  • 1-(2-Aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1) .
Table 1: Comparative Properties of Pyrrolidin-3-ol Derivatives
Compound Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
1-(Oxan-4-yl)pyrrolidin-3-ol Oxan-4-yl (ether) C₉H₁₇NO₂ 171.24 ~250–270 (estimated) Moderate polarity, cyclic ether moiety
1-(2-Phenylethyl)pyrrolidin-3-ol 2-Phenylethyl (aromatic) C₁₃H₁₇NO 203.28 >300 (estimated) High lipophilicity, aromatic interactions
1-(2-Aminoethyl)pyrrolidin-3-ol 2-Aminoethyl (amine) C₆H₁₄N₂O 130.19 245 High polarity, hydrogen-bonding capacity

Physical and Chemical Properties

  • Polarity and Solubility: The aminoethyl derivative exhibits high polarity due to its primary amine group, favoring solubility in aqueous media . The phenylethyl derivatives are more lipophilic, making them suitable for membrane penetration in biological systems . this compound likely has intermediate polarity, balancing ether hydrophilicity and pyrrolidine hydrophobicity.
  • Boiling Points: The aminoethyl analog’s boiling point (245°C) reflects strong intermolecular hydrogen bonding . The phenylethyl derivatives’ larger aromatic substituents likely elevate boiling points (>300°C) due to increased van der Waals interactions. The oxan-4-yl compound’s boiling point is estimated to be ~250–270°C, influenced by its cyclic ether structure.

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